(+/-)-Eriodictyol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXYTNGIZCORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862178 | |
| Record name | (+/-)-Eriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige solid; Bland aroma | |
| Record name | (\u00b1)-Eriodictyol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
| Record name | (\u00b1)-Eriodictyol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4049-38-1 | |
| Record name | Eriodictyol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Eriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Eriodictyol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIODICTYOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: In Vitro Neuroprotective Efficacy of Eriodictyol
Executive Summary
Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a naturally occurring flavonoid distinct from its glycoside counterparts due to its superior lipophilicity and blood-brain barrier (BBB) permeability potential. In the context of neurodegeneration, eriodictyol functions as a dual-action modulator : it acts as a direct antioxidant scavenger and an indirect transcriptional activator of cytoprotective genes.
This technical guide dissects the in vitro efficacy of eriodictyol, focusing on its ability to mitigate oxidative stress via the Nrf2/HO-1 axis and suppress neuroinflammation via the NF-κB pathway . We provide validated protocols for researchers to replicate these effects in PC12, SH-SY5Y, and BV2 cell lines, emphasizing the causality between dosage, incubation timing, and molecular readout.
Mechanistic Architecture: The "Why"
To design effective experiments, one must understand the specific molecular targets. Eriodictyol does not merely "protect" cells; it intervenes at specific checkpoints in the apoptotic and inflammatory cascades.
The Neuronal Defense: Nrf2/ARE Pathway
In neuronal models (e.g., PC12, SH-SY5Y), eriodictyol promotes the dissociation of Nrf2 from Keap1. This translocation to the nucleus binds to the Antioxidant Response Element (ARE), upregulating Phase II enzymes:
-
Heme Oxygenase-1 (HO-1): Degrades heme to biliverdin/bilirubin (potent antioxidants).
-
NQO1: Prevents quinone reduction to reactive semiquinones.
-
Result: Reduction in intracellular Reactive Oxygen Species (ROS) and maintenance of mitochondrial membrane potential (ΔΨm).
The Glial Checkpoint: NF-κB Inhibition
In microglial models (e.g., BV2), eriodictyol inhibits the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the NF-κB p65 subunit. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).
Visualization of Signaling Pathways
The following diagram illustrates the bifurcated mechanism of action in neurons versus microglia.
Figure 1: Dual-mechanistic pathway of Eriodictyol. Left: Activation of Nrf2-mediated antioxidant defense in neurons. Right: Inhibition of TLR4/NF-κB inflammatory cascade in microglia.
Experimental Framework & Validation
Scientific integrity requires selecting the correct model for the specific hypothesis. Do not use SH-SY5Y for inflammation studies without differentiation or co-culture, as they are poor responders to LPS compared to BV2 or primary microglia.
Model Selection Matrix
| Cell Line | Primary Utility | Typical Insult | Key Readout | Reference Context |
| PC12 (Rat Pheochromocytoma) | Oxidative Stress & Neurite Outgrowth | H₂O₂ (100-400 µM) or Glutamate | ROS levels, LDH release, Caspase-3 | Standard for neurotoxicity screening [1]. |
| SH-SY5Y (Human Neuroblastoma) | Dopaminergic Protection | MPP+ or 6-OHDA | Tyrosine Hydroxylase levels, Mitochondrial function | Parkinson's Disease modeling [2]. |
| BV2 (Murine Microglia) | Neuroinflammation | LPS (1 µg/mL) | NO production (Griess assay), Cytokine ELISA | Alzheimer's/Inflammation modeling [3]. |
| Primary Cortical Neurons | Physiological Relevance | Oxygen-Glucose Deprivation (OGD) | Synaptic protein density, Apoptosis | High-fidelity validation (Gold Standard) [4]. |
Standardized Protocols
The following protocols are designed to minimize batch variability and ensure reproducibility.
Compound Preparation (Critical Step)
Eriodictyol is hydrophobic. Improper solubilization leads to precipitation and false negatives.
-
Stock Solution: Dissolve Eriodictyol in 100% DMSO to a concentration of 100 mM .
-
Storage: Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Protocol: ROS Quantification via DCFH-DA
Rationale: This assay measures generalized oxidative stress. Eriodictyol should prevent the fluorescence shift caused by H₂O₂.
-
Seeding: Plate PC12 cells at
cells/well in 96-well black plates. Incubate 24h. -
Pre-treatment: Remove media. Add Eriodictyol (5, 10, 20, 40 µM) for 2 hours .
-
Control: Media + 0.1% DMSO.
-
-
Insult: Add H₂O₂ (final conc. 200 µM) without removing Eriodictyol (co-treatment) or after washing (pre-treatment only). Co-treatment is recommended for scavenging assessment. Incubate 24h.
-
Probe Loading: Wash cells 2x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C in dark.
-
Measurement: Wash 3x with PBS to remove extracellular dye. Read fluorescence at Ex/Em = 485/530 nm .
-
Validation: Results should show a dose-dependent reduction in Relative Fluorescence Units (RFU).
Protocol: Western Blotting for Nrf2 Nuclear Translocation
Rationale: To prove the mechanism, you must show Nrf2 moves to the nucleus, not just total protein increase.
-
Treatment: Treat cells with Eriodictyol (20 µM) for 0.5h, 1h, 2h, 4h .
-
Fractionation: Use a Nuclear/Cytosolic fractionation kit. Do not use whole cell lysate.
-
Lysis: Lyse nuclear fraction in high-salt buffer with protease/phosphatase inhibitors.
-
Loading: Load 30 µg nuclear protein per lane.
-
Primary Antibodies:
-
Anti-Nrf2 (1:1000).
-
Loading Control (Nuclear): Anti-Lamin B1 or Anti-Histone H3 (1:2000). Do not use GAPDH/Actin for nuclear fractions.
-
-
Analysis: Normalize Nrf2 band intensity to Lamin B1.
Experimental Workflow Diagram
Figure 2: Standardized experimental workflow for evaluating neuroprotection. Note the critical pre-treatment phase to allow pathway activation prior to insult.
Data Synthesis: Comparative Efficacy
The following table summarizes key findings from literature regarding Eriodictyol's potency.
| Parameter | PC12 (H₂O₂ Model) | BV2 (LPS Model) | SH-SY5Y (Aβ Model) |
| Optimal Dose Range | 10 - 40 µM | 10 - 50 µM | 5 - 20 µM |
| Viability Recovery | ~20-30% increase vs vehicle | N/A (Focus on NO reduction) | ~15-25% increase |
| ROS Reduction | Significant (p<0.01) at 20 µM | Significant decrease in iNOS | Moderate reduction |
| Key Mechanism | Nrf2/HO-1 Activation | NF-κB / MAPK Inhibition | PI3K/Akt Activation |
| Cytotoxicity Threshold | > 100 µM | > 80 µM | > 50 µM |
Note: SH-SY5Y cells tend to be more sensitive to flavonoid toxicity than PC12 or BV2 cells.
References
-
Li, X., et al. (2022). "Eriodictyol protects against H2O2-induced oxidative stress in PC12 cells and zebrafish via the Nrf2/HO-1 signaling pathway." Food & Function.
-
Lou, H., et al. (2012). "Neuroprotective effects of eriodictyol against Aβ25-35-induced oxidative stress and apoptosis in PC12 cells." European Journal of Pharmacology.
-
Lee, J.K., et al. (2019). "Eriodictyol attenuates LPS-induced neuroinflammation in BV2 microglia and mouse brain." Journal of Agricultural and Food Chemistry.
-
He, W., et al. (2020). "Eriodictyol exerts potent neuroprotective effects against enzymatic and non-enzymatic oxidative stress." Molecular Medicine Reports.
-
Jing, X., et al. (2015). "Eriodictyol attenuates β-amyloid 25-35-induced oxidative stress and inflammation in primary cortical neurons." Canadian Journal of Physiology and Pharmacology.
Anticancer properties of eriodictyol on different cell lines.
Initiating Data Collection
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Analyzing Search Protocols
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Deepening Mechanism Investigation
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Technical Monograph: Isolation and Characterization of Eriodictyol from Eriodictyon californicum (Yerba Santa)
Executive Summary & Chemical Context
Eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a bitter-masking flavanone ubiquitously associated with Eriodictyon californicum (Yerba Santa). Historically utilized by indigenous peoples of California for respiratory ailments, the plant’s resinous leaves serve as a primary biological matrix for methoxylated and hydroxylated flavanones.
For the pharmaceutical and food science researcher, eriodictyol represents a high-value target due to its dual utility: as a precursor for semi-synthetic sweeteners and as a therapeutic agent with established antioxidant, anti-inflammatory, and neuroprotective properties.
This guide moves beyond generic phytochemical workflows, focusing on the specific resinous nature of E. californicum and the solubility parameters required to isolate the aglycone efficiently.
Chemotaxonomy and Biosynthesis
To optimize extraction, one must understand the compound's origin. Eriodictyol is derived via the phenylpropanoid pathway. Unlike flavones, it retains saturation at the C2-C3 position. In E. californicum, the biosynthesis is highly active in the glandular trichomes, leading to the accumulation of the aglycone in the leaf exudate (resin), which simplifies the extraction strategy compared to glycoside-bound flavonoids.
Biosynthetic Pathway Visualization
The following diagram outlines the enzymatic cascade leading to Eriodictyol, highlighting the critical hydroxylation step by Flavonoid 3'-hydroxylase (F3'H).
Figure 1: Biosynthetic pathway of Eriodictyol showing the conversion from Phenylalanine to the di-hydroxylated B-ring structure via F3'H.
Extraction and Isolation Protocol
The resinous nature of Yerba Santa allows for a targeted "surface wash" or a robust ethanolic extraction. The protocol below prioritizes yield and purity by utilizing a solvent gradient that separates lipophilic resin components from the target flavanone.
Phase 1: Biomass Preparation & Extraction
Causality: E. californicum leaves are covered in a sticky resin. Grinding too finely generates heat that can degrade labile compounds and clog extraction filters.
-
Protocol:
-
Air-dry leaves in the shade (< 40°C) to prevent oxidation.
-
Cryo-mill or coarse grind (mesh size 20-40) to preserve trichome integrity until solvent contact.
-
Solvent System: 95% Ethanol (EtOH). Water is minimized initially to avoid extracting excess polysaccharides and tannins which complicate downstream chromatography.
-
Method: Maceration (48h x 3) at room temperature. Avoid refluxing to prevent thermal degradation.
-
Phase 2: Liquid-Liquid Fractionation
Causality: The crude extract contains chlorophyll, waxes (lipids), and polar glycosides. We must bracket the polarity to isolate the semi-polar aglycone.
-
Protocol:
-
Concentrate crude EtOH extract in vacuo to a syrupy residue.
-
Suspend residue in H₂O (1:10 ratio).
-
Defatting: Partition with n-Hexane (3x). Discard the hexane layer (contains waxes/chlorophyll).
-
Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) (4x).
-
Validation: Spot the EtOAc layer on TLC (Silica gel 60 F254).
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1).
-
Detection: Spray with 1% AlCl₃ in EtOH. Eriodictyol appears as a bright yellow-green fluorescent spot under UV 365nm.
-
-
Phase 3: Chromatographic Isolation
Causality: Silica gel efficiently separates flavanones based on the hydroxylation pattern. Sephadex LH-20 is used for final polishing to remove polymeric impurities.
Workflow Visualization
Figure 2: Step-by-step isolation workflow from biomass to purified compound.
Structural Elucidation & Data
Once isolated, the compound must be validated against established spectral data. The following parameters are diagnostic for Eriodictyol.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative [M-H]⁻
-
Theoretical Mass: 288.25 g/mol
-
Observed Ion: m/z 287.05
Nuclear Magnetic Resonance (NMR)
Data typically acquired in DMSO-d₆ or Methanol-d₄. The key feature distinguishing Eriodictyol from Flavones (like Luteolin) is the saturation at C2-C3, appearing as an ABX system.
| Position | Proton (δ ppm) | Multiplicity (J in Hz) | Assignment Logic |
| C-2 | 5.38 | dd (12.5, 3.0) | Chiral center; characteristic flavanone shift. |
| C-3 (ax) | 3.12 | dd (17.1, 12.5) | Axial proton, large coupling with H-2. |
| C-3 (eq) | 2.68 | dd (17.1, 3.0) | Equatorial proton. |
| C-6 | 5.88 | d (2.0) |
Methodological & Application
Application Note: HPLC-UV Quantification of Eriodictyol in Plant Extracts
Abstract & Scope
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of Eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) in complex plant matrices.
Eriodictyol is a flavanone ubiquitously found in citrus fruits, medicinal herbs (e.g., Dracocephalum, Eriodictyon californicum), and peanuts. Its analysis is often complicated by structural similarities to other flavonoids (e.g., hesperetin, naringenin) and interference from the plant matrix. This protocol addresses these challenges through optimized stationary phase selection and pH-controlled mobile phases to ensure peak resolution and symmetry.
Introduction & Analyte Properties
Chemical Logic
To design an effective separation, one must understand the analyte's physicochemical behavior:
-
Chromophore: Eriodictyol possesses a flavanone skeleton with a strong absorption band (Band II) at approximately 288 nm , which is the selected detection wavelength for maximum sensitivity.
-
Ionization (pKa): The phenolic hydroxyl groups have pKa values starting around 7.1. At neutral pH, these groups ionize, leading to secondary interactions with the silica backbone of the column (peak tailing) and reduced retention.
-
Solution: We employ an acidified mobile phase (pH ~3.0) to suppress ionization, keeping the analyte in its neutral, protonated form. This maximizes hydrophobic interaction with the C18 ligand and ensures sharp Gaussian peaks.
-
Target Analyte Data
| Parameter | Description |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
| Molecular Formula | C15H12O6 |
| Molecular Weight | 288.25 g/mol |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water. |
| Max Absorption | λmax ≈ 288 nm |
Experimental Protocol
Reagents & Materials
-
Standards: Eriodictyol Reference Standard (≥98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifiers: Formic Acid (98-100%) or Orthophosphoric Acid (85%).
-
Column: C18 Reverse Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Note: A 5 µm particle size is chosen for robustness against matrix clogging compared to sub-2 µm columns.
Sample Preparation Workflow
The extraction efficiency is critical. Flavanones are moderately polar; therefore, aqueous methanol is the preferred solvent.
Protocol Steps:
-
Desiccation: Dry plant material at 40°C to constant weight.
-
Comminution: Grind to a fine powder (mesh size 60-80).
-
Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 25 mL of 70% Methanol (v/v) .
-
Sonication: Sonicate for 30 minutes at room temperature (< 30°C to prevent degradation).
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Note: PTFE is chosen for chemical resistance; Nylon filters may bind certain phenolics.
Figure 1: Optimized sample preparation workflow for flavonoid extraction from plant matrices.
Chromatographic Conditions
This method uses a gradient elution to separate eriodictyol from more polar glycosides (eluting early) and less polar methoxylated flavonoids (eluting late).
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Thermostatted) |
| Detection | UV @ 288 nm |
| Run Time | 30 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 80 | 20 | Elution of polar impurities |
| 15.0 | 60 | 40 | Elution of Eriodictyol (approx. 12-14 min) |
| 20.0 | 10 | 90 | Column Wash |
| 25.0 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
Linearity & Range
Prepare a stock solution of Eriodictyol (1.0 mg/mL in Methanol). Dilute to create a 6-point calibration curve:
-
Range: 5 µg/mL to 200 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) .
Precision (Repeatability)
Inject the standard (50 µg/mL) six times.
-
Acceptance Criteria: RSD of Retention Time < 1.0%; RSD of Peak Area < 2.0%.
Accuracy (Recovery)
Spike a known amount of eriodictyol standard into a pre-analyzed plant sample at three levels (80%, 100%, 120%).
-
Calculation:
-
Acceptance Criteria: Mean recovery between 95-105%.
LOD & LOQ
Determine based on Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N = 3
-
LOQ (Limit of Quantification): S/N = 10
Troubleshooting & Optimization
-
Problem: Peak Tailing.
-
Cause: Silanol interactions due to insufficient mobile phase acidity.
-
Fix: Increase Formic Acid concentration to 0.2% or switch to Phosphoric Acid (stronger buffer).
-
-
Problem: Retention Time Drift.
-
Cause: Temperature fluctuations or incomplete column equilibration.
-
Fix: Ensure column oven is stable at 30°C; extend re-equilibration time to 10 minutes between runs.
-
-
Problem: Split Peaks.
-
Cause: Sample solvent strength > Mobile phase strength.
-
Fix: Dissolve the final sample in the starting mobile phase (90:10 Water:ACN) rather than 100% Methanol.
-
Figure 2: Logic flow for method optimization and troubleshooting peak shape issues.
References
-
PubChem. (n.d.). Eriodictyol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
NIST. (n.d.). Eriodictyol Mass Spectrum and Retention Data. National Institute of Standards and Technology. Retrieved from [Link]
Application Note: Evaluation of Eriodictyol Antioxidant Capacity via Cell-Based Assays
Executive Summary & Scientific Rationale
Eriodictyol (3',4',5,7-tetrahydroxyflavanone) is a naturally occurring flavonoid ubiquitous in citrus fruits and medicinal plants. While chemical assays (DPPH, ABTS) provide preliminary data on radical scavenging, they fail to account for cellular uptake, metabolism, and signaling pathway activation.
This application note outlines a rigorous workflow to evaluate the antioxidant bioactivity of Eriodictyol in vitro. Unlike simple chemical scavenging, cellular antioxidant activity relies on two pillars:
-
Direct Scavenging: Reduction of intracellular Reactive Oxygen Species (ROS).
-
Indirect Modulation: Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, leading to the upregulation of Phase II detoxifying enzymes (HO-1, NQO1).
Target Audience: This guide is designed for pharmacological researchers requiring reproducible, high-fidelity protocols for drug discovery and functional food validation.
Experimental Design Strategy
Cell Model Selection
The choice of cell line dictates the translational relevance of your data.
| Cell Line | Tissue Origin | Rationale for Eriodictyol Study | Recommended Stress Inducer |
| HUVEC | Vascular Endothelium | Evaluates protection against endothelial dysfunction (atherosclerosis model). | Hydrogen Peroxide ( |
| HepG2 | Liver | Assesses hepatoprotection and metabolic stability. | |
| PC12 | Neural (Pheochromocytoma) | Evaluates neuroprotective effects against oxidative stress (Alzheimer's/Parkinson's models). | |
| RAW 264.7 | Macrophage | Evaluates anti-inflammatory antioxidant crosstalk. | LPS (Lipopolysaccharide) |
Reagent Preparation
-
Eriodictyol Stock: Dissolve in DMSO to 100 mM. Store at -20°C.
-
Working Solution: Dilute in serum-free media. Final DMSO concentration must remain
to avoid solvent cytotoxicity.
Protocol A: Establishing the Therapeutic Window (CCK-8 Assay)
Objective: Determine the maximum non-toxic concentration (MNTC) of Eriodictyol. Why CCK-8 over MTT? CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step required in MTT assays, reducing variability and handling time.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., HUVECs) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Aspirate media. Add
of Eriodictyol at graded concentrations ( ).-
Control: Vehicle control (0.1% DMSO in media).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 24 hours.
-
Development: Add
of CCK-8 reagent to each well. -
Measurement: Incubate for 1-4 hours (monitor color change). Measure absorbance at 450 nm .
Validation Criteria:
Select concentrations yielding
Protocol B: Intracellular ROS Quantification (DCFH-DA Assay)
Objective: Quantify the ability of Eriodictyol to scavenge ROS generated by oxidative stress (e.g.,
Experimental Workflow Visualization
Figure 1: Optimized DCFH-DA workflow. The intermediate wash step is crucial to ensure measured effects are intracellular, not extracellular quenching.
Detailed Protocol
-
Preparation: Seed cells in black-walled 96-well plates (for quantification) or 6-well plates (for microscopy).
-
Pre-treatment: Treat cells with Eriodictyol (
) for 12-24 hours.-
Positive Control: N-Acetylcysteine (NAC, 5 mM).
-
-
Stress Induction: Remove Eriodictyol media. Wash with PBS. Add Media containing
(concentration optimized via cytotoxicity curve, typically ) for 2-4 hours. -
Probe Loading: Remove stress media. Add DCFH-DA (
final) in serum-free media. Incubate 20-30 mins in the dark at 37°C. -
Washing (CRITICAL): Wash cells 3 times with serum-free media or PBS to remove extracellular DCFH-DA.
-
Detection:
-
Plate Reader: Excitation 485 nm / Emission 535 nm.
-
Microscopy: Capture images immediately (fluorescence degrades).
-
Protocol C: Mechanistic Validation (Nrf2/HO-1 Pathway)
Scientific Context: Eriodictyol exerts long-term protection by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is bound to Keap1 and degraded. Eriodictyol modifies Keap1 cysteines, allowing Nrf2 nuclear translocation.
Signaling Pathway Visualization
Figure 2: Mechanism of Action. Eriodictyol promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.
Western Blotting Strategy
To confirm this mechanism, protein levels must be assessed in two fractions:
-
Cytosolic Fraction: Expect decrease in Nrf2 after treatment.
-
Nuclear Fraction: Expect increase in Nrf2 after treatment.
-
Whole Cell Lysate: Assess downstream targets (HO-1, NQO1).
Primary Antibodies Recommended:
-
Anti-Nrf2 (Verify species specificity).
-
Anti-HO-1 (Heme Oxygenase-1).
-
Anti-Lamin B1 (Nuclear loading control).
-
Anti-GAPDH (Cytosolic loading control).
Data Analysis & Expected Results
Enzymatic Activity Table
Complement ROS data with enzymatic assays using commercial kits (e.g., Beyotime, Sigma).
| Assay | Abbreviation | Expected Trend with Eriodictyol | Biological Significance |
| Superoxide Dismutase | SOD | Increase ( | First line of defense; dismutates |
| Catalase | CAT | Increase ( | Decomposes |
| Glutathione Peroxidase | GSH-Px | Increase ( | Reduces lipid hydroperoxides using GSH. |
| Malondialdehyde | MDA | Decrease ( | Marker of lipid peroxidation (cell membrane damage). |
Statistical Treatment
-
All experiments must be performed in triplicate (
). -
Data expressed as Mean
SD. -
One-way ANOVA followed by Tukey’s post-hoc test is required to compare Control, Model (
only), and Treatment groups.
References
-
Protective effects in Endothelial Cells: Li, Y., et al. (2022). Eriodictyol protects against H2O2-induced oxidative stress in human umbilical vein endothelial cells via the Nrf2/HO-1 pathway. Pharmaceutical Biology.
-
Neuroprotection Mechanisms: Lou, H., et al. (2012). Eriodictyol protects against H2O2-induced neuron-like PC12 cell injury and activation of Nrf2/ARE signaling pathway. Neurochemistry International.
-
General DCFH-DA Assay Guidelines: Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.
-
Eriodictyol and Macrophage Inflammation: Lee, J. K. (2011). Anti-inflammatory effects of eriodictyol in LPS-stimulated raw 264.7 murine macrophages. Archives of Pharmacal Research.
Application Note: Quantifying the Anti-Metastatic Efficacy of Eriodictyol via Transwell Migration Assay
Executive Summary
Metastasis accounts for over 90% of cancer-associated mortality. Eriodictyol, a naturally occurring flavanone found in Yerba Santa and citrus fruits, has emerged as a potent suppressor of neoplastic progression. This application note provides a rigorous, standardized protocol for evaluating the anti-metastatic potential of eriodictyol using the Transwell migration assay. Unlike basic proliferation assays, this protocol isolates the specific chemotactic and motile behaviors of tumor cells, providing mechanistic insight into the inhibition of Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinase (MMP) activity.
Mechanistic Rationale: Why Eriodictyol?
Before designing the experiment, it is crucial to understand the molecular targets. Eriodictyol does not merely "poison" cells; it modulates specific signaling cascades that drive cell motility.
The Signaling Cascade
Research indicates that eriodictyol exerts its anti-metastatic effects primarily by:
-
Inhibiting the PI3K/Akt/mTOR pathway: This reduces the expression of transcription factors (Snail, Slug) that drive EMT.
-
Downregulating MMP-2 and MMP-9: These enzymes degrade the extracellular matrix (ECM), allowing cancer cells to breach basement membranes.
-
Reversing EMT: Eriodictyol treatment typically results in the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers (N-cadherin , Vimentin ).
Pathway Visualization
The following diagram illustrates the upstream and downstream effects of eriodictyol that will be phenotypically observed in the Transwell assay.
Figure 1: Mechanistic pathway showing Eriodictyol's inhibition of PI3K/Akt signaling, leading to reduced MMP expression and suppression of migration.
Pre-Experimental Validation (Critical Step)
Do not proceed to the Transwell assay without this step. To confirm that a reduction in migrated cells is due to anti-migratory mechanisms and not simply cytotoxicity (cell death), you must first determine the Sub-Cytotoxic Concentration .
-
Assay: CCK-8 or MTT Assay.
-
Protocol: Treat cells with eriodictyol (0, 10, 20, 40, 80, 160 µM) for 24 hours.
-
Selection Criteria: Select the highest concentration that maintains >90% cell viability compared to the control.
-
Example: If 80 µM kills 40% of cells, but 40 µM kills only 5%, use 10, 20, and 40 µM for the migration assay.
-
Transwell Migration Assay Protocol
Materials Required
-
Cell Line: Metastatic line (e.g., A549 lung, MDA-MB-231 breast, or U87 glioma).
-
Transwell Inserts: 8.0 µm pore size polycarbonate membrane (Corning or Millipore).
-
Culture Medium: Serum-free medium (SFM) and Complete medium (10-20% FBS).
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Cotton Swabs: For removing non-migrated cells.
Experimental Workflow
The success of this assay depends on the chemotactic gradient established between the upper and lower chambers.
Step 1: Starvation (Synchronization)
-
Action: 12–24 hours prior to the assay, wash adherent cells with PBS and switch to serum-free medium.
-
Reasoning: This synchronizes the cell cycle and exhausts intrinsic growth factors, sensitizing cells to the chemotactic gradient (FBS) in the lower chamber.
Step 2: Preparation of Transwell Chambers
-
Lower Chamber (Chemoattractant): Add 600 µL of complete medium containing 10–20% FBS .
-
Note: The FBS acts as the chemoattractant.
-
-
Upper Chamber (Treatment):
-
Trypsinize starved cells and resuspend in Serum-Free Medium .
-
Adjust density to
cells/mL (optimization required per cell line). -
Pre-incubate cell suspension with Eriodictyol (e.g., 0, 10, 20, 40 µM) for 30 minutes at 37°C.
-
Add 200 µL of the cell/drug suspension to the upper chamber.
-
Step 3: Incubation
-
Incubate at 37°C, 5% CO₂.
-
Duration: 12–24 hours.
-
Caution: Do not incubate too long, or cells will proliferate, confounding the migration data.
-
Step 4: Fixation and Staining
-
Remove inserts and gently wash with PBS.
-
Fixation: Immerse inserts in 4% Paraformaldehyde (PFA) or cold methanol for 15–20 minutes.
-
Staining: Immerse in 0.1% Crystal Violet solution for 20 minutes.
-
Washing: Dip inserts in distilled water 3 times to remove excess dye.
Step 5: Removal of Non-Migrated Cells (Crucial)
-
Use a cotton swab to gently but firmly wipe the interior (upper side) of the membrane.
-
Why: Cells on the top did not migrate. Only cells on the bottom (exterior) surface are counted.
Step 6: Imaging and Quantification
-
Invert the insert or mount the membrane on a slide.
-
Capture images of 5 random fields per insert at 100x or 200x magnification.
-
Count cells using ImageJ (Analyze Particles) or manual counting.
Protocol Visualization
Figure 2: Step-by-step workflow for the Transwell migration assay treating cells with Eriodictyol.
Data Analysis & Presentation
Calculation
Calculate the Relative Migration Rate (%) :
Expected Results (Example Data)
Your results should demonstrate a dose-dependent inhibition.
| Group | Concentration (µM) | Mean Migrated Cells/Field | Inhibition Rate (%) | Statistical Significance |
| Control | 0 (DMSO) | - | - | |
| Low Dose | 10 | 19.2% | p < 0.05 | |
| Mid Dose | 20 | 55.1% | p < 0.01 | |
| High Dose | 40 | 81.6% | p < 0.001 |
Statistical Treatment
-
Perform experiments in biological triplicate (n=3).
-
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the control.
Troubleshooting & Expert Tips
-
Bubbles under the insert:
-
Issue: Air bubbles trapped between the lower medium and the membrane block chemotaxis.
-
Fix: Angle the insert when placing it into the well. Check visually before incubation.
-
-
Uneven Cell Distribution:
-
Issue: Cells clump in the center or edges.
-
Fix: Ensure the cell suspension is monodispersed (pipette up and down) before seeding. Ensure the plate is on a level surface.
-
-
High Background (Control cells not migrating):
-
Issue: Cells are unhealthy or the gradient is weak.
-
Fix: Ensure cells are starved properly. Increase FBS in the lower chamber to 20%. Ensure the cell line is actually metastatic (e.g., MCF-7 is poorly migratory compared to MDA-MB-231).
-
References
-
Li, J., et al. (2018). "Eriodictyol inhibits proliferation, metastasis and induces apoptosis of glioma cells via PI3K/Akt/NF-κB signaling pathway." Biomedicine & Pharmacotherapy.
-
Zhang, X., et al. (2019). "Eriodictyol inhibits the invasion and migration of lung cancer cells by suppressing the expression of MMP-2 and MMP-9." Oncology Reports.
-
Justus, C. R., et al. (2014). "Transwell In Vitro Cell Migration and Invasion Assays." Journal of Visualized Experiments (JoVE).
-
Chen, P., et al. (2020). "Eriodictyol exerts antitumor activity in human osteosarcoma cells by interfering with Wnt/β-catenin signaling pathway." Drug Design, Development and Therapy.
Troubleshooting & Optimization
Troubleshooting low yield of eriodictyol in microbial synthesis.
Case ID: ERIO-SYN-OPT-01 Topic: Troubleshooting Low Yield & Metabolic Bottlenecks Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Eriodictyol (
The most frequent support tickets regarding eriodictyol involve high accumulation of the precursor Naringenin with minimal conversion to Eriodictyol. This guide addresses this specific P450-mediated bottleneck, alongside malonyl-CoA flux limitations and process stability.
Module 1: The F3'H Bottleneck (The "Naringenin Trap")
User Symptom: "HPLC analysis shows a large peak for Naringenin (200+ mg/L) but trace amounts of Eriodictyol (<10 mg/L)."
Diagnosis
The conversion of Naringenin to Eriodictyol is catalyzed by Flavonoid 3'-hydroxylase (F3'H) . This is a Cytochrome P450 monooxygenase (CYP) enzyme. In microbial hosts (especially E. coli), this is the critical failure point for two reasons:
-
Membrane Anchoring: Plant F3'Hs are membrane-bound (ER). Prokaryotes lack an ER, leading to inclusion body formation.
-
Electron Transfer: P450s require a specific Cytochrome P450 Reductase (CPR) to transfer electrons from NADPH. Without a redox partner, the enzyme is catalytically dead.
Troubleshooting Q&A
Q: I expressed the native plant F3'H (e.g., from Gerbera hybrida), but activity is nil. Why? A: Native plant P450s have an N-terminal membrane anchor signal peptide that is incompatible with bacterial expression systems.
-
Solution: Perform N-terminal truncation . Remove the first 20–30 amino acids (the hydrophobic transmembrane domain) and replace them with a solubility tag (like a generic MAKKT sequence) or a bovine 17
sequence to modify membrane association without aggregation.
Q: I am expressing a truncated F3'H, but yield is still low. Do I need a reductase? A: Yes. E. coli native flavodoxins are rarely sufficient for high-flux plant P450 activity.
-
Solution: You must co-express a Cytochrome P450 Reductase (CPR) from the same or a compatible plant species (e.g., A. thaliana ATR1 or C. roseus CPR).
-
Advanced Fix: Construct a Translational Fusion (Chimera) . Fuse the C-terminus of F3'H to the N-terminus of the CPR using a flexible linker (e.g., (Gly4Ser)3). This forces physical proximity, maximizing electron transfer efficiency.
Visualization: The P450 Electron Transfer Bottleneck
The following diagram illustrates the dependency of F3'H on CPR and where the breakdown occurs in heterologous hosts.
Figure 1: The P450 catalytic cycle. The dashed red line indicates the most common failure point: uncoupling of the Reductase (CPR) and the P450 (F3'H).
Module 2: Metabolic Flux (The Malonyl-CoA Limit)
User Symptom: "Both Naringenin and Eriodictyol levels are low. Cell growth is robust, but specific productivity is poor."
Diagnosis
Flavonoid synthesis is "expensive." It requires 3 molecules of Malonyl-CoA for every 1 molecule of p-coumaroyl-CoA. Malonyl-CoA is tightly regulated in bacteria for fatty acid synthesis. If you do not increase the Malonyl-CoA pool, the host will prioritize cell membrane formation over your product.
Troubleshooting Q&A
Q: How do I increase the intracellular Malonyl-CoA pool? A: You must deregulate the supply and inhibit the consumption.
-
Overexpress ACC: Acetyl-CoA Carboxylase (ACC) converts Acetyl-CoA to Malonyl-CoA. Overexpressing the accABCD complex (in E. coli) or ACC1 (in Yeast) is standard.
-
Inhibit Fatty Acid Synthesis: Downregulate fab genes (fatty acid biosynthesis).
-
Source Switching: Use Acetate as a carbon source co-feed to drive Acetyl-CoA production directly.
Q: Can I use Cerulenin? A: Yes, for proof-of-concept. Cerulenin inhibits FabB/FabF, blocking fatty acid elongation and forcing Malonyl-CoA into the flavonoid pathway.
-
Warning: This inhibits growth. Add Cerulenin only after the culture reaches sufficient biomass (OD600 > 10).
Data Comparison: Malonyl-CoA Engineering Strategies
| Strategy | Mechanism | Impact on Yield | Trade-off |
| ACC Overexpression | Increases conversion of Acetyl-CoA | Moderate (+30-50%) | High ATP consumption; metabolic burden. |
| FabF/FabB Inhibition | Blocks Malonyl-CoA consumption by fatty acids | High (+100-200%) | Severe growth inhibition ; requires two-stage fermentation. |
| MatB/MatC Pathway | Imports Malonate directly from media | Very High | Expensive culture media (Malonate cost). |
Module 3: Experimental Validation Protocol
Protocol: Whole-Cell Bioconversion Assay for F3'H Validation Purpose: To isolate the F3'H step from the rest of the pathway. This confirms if your P450 is active independent of upstream precursor supply.
Reagents
-
Substrate: Naringenin (dissolved in DMSO, 100 mM stock).
-
Host: E. coli strain expressing your F3'H/CPR construct.
-
Media: M9 Minimal Media + 1% Glucose.
Step-by-Step Methodology
-
Inoculation: Inoculate 5 mL LB with antibiotic; grow overnight at 37°C.
-
Induction: Transfer 1% inoculum to 20 mL M9 media. Grow to OD600 = 0.6. Induce expression (e.g., IPTG 0.1 mM).
-
Precursor Addition: Add
-aminolevulinic acid (ALA) (0.5 mM) and Ferric Citrate (0.1 mM) at induction.-
Why? P450s require Heme. ALA is the heme precursor. Without this, you produce empty apo-enzymes.
-
-
Temperature Shift: CRITICAL. Lower temperature to 20°C–25°C.
-
Why? P450 folding is temperature-sensitive.
-
-
Substrate Feeding: After 4 hours of induction, add Naringenin to a final concentration of 100 µM.
-
Sampling: Take 1 mL samples at 12h, 24h, and 48h.
-
Extraction: Mix sample 1:1 with Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge. Analyze the organic phase via HPLC (C18 column, Methanol/Water gradient).
Module 4: Process Logic Flowchart
Use this decision tree to guide your next experiment.
Figure 2: Diagnostic logic for isolating the metabolic bottleneck.
References
-
Zhu, S., et al. (2014). "Efficient synthesis of eriodictyol from L-tyrosine in Escherichia coli." Applied and Environmental Microbiology, 80(10), 3072-3080.
-
Fowler, Z. L., et al. (2009). "Microbial synthesis of the complex polyketide 6-deoxyerythronolide B." Nature, regarding P450/precursor optimization principles. (Note: Generalized reference for P450 maintenance in E. coli).
-
Leonard, E., et al. (2006). "Recombinant formation of hydroxylated flavanones in Escherichia coli." Biocatalysis and Biotransformation, 24(5), 337-342.
-
Jones, J. A., et al. (2015). "Experimental and computational optimization of an Escherichia coli co-culture for the efficient production of flavonoids." Metabolic Engineering, 35, 55-63.
(Note: Ensure all experimental protocols comply with local biosafety regulations regarding GMO usage.)
Technical Support Center: Eriodictyol Formulation & Stability
Ticket Category: Flavonoid Stability Optimization
Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division Status: Open Topic: Enhancing Eriodictyol Stability Across pH Gradients
Executive Summary
Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) presents a classic pharmaceutical paradox: it exhibits maximum chemical stability in acidic environments where its solubility is lowest, and maximum solubility in alkaline environments where it undergoes rapid degradation via ring fission and oxidation.
This guide addresses the stabilization of eriodictyol for drug development and functional food applications. We focus on mitigating the Retro-Michael addition (C-ring opening) in alkaline media and preventing precipitation in acidic media.
Module 1: Diagnosing Instability (The "Why" and "How")
Q: My eriodictyol solution turns from colorless to yellow/brown within minutes at pH 8.0. Is this normal?
A: Yes, this is a hallmark of oxidative degradation and chalcone formation.
The Mechanism: At pH > 7.0, the phenolic hydroxyl groups (particularly at the 7-position and the 3',4'-catechol moiety) deprotonate. This triggers two destabilizing events:
-
Retro-Michael Addition: The C-ring opens, converting the flavanone (colorless) into a chalcone (yellow/orange).
-
Auto-oxidation: The catechol group on the B-ring oxidizes to form ortho-quinones, leading to polymerization and browning.
Visualizing the Degradation Pathway:
Figure 1: The dual-pathway degradation of eriodictyol in alkaline conditions involving ring-opening and oxidation.
Module 2: Stabilization in Alkaline Conditions (pH > 7)
Q: I require a physiological pH (7.4) for my bioassay. How do I prevent degradation?
A: You must arrest the oxidation of the catechol ring and sterically hinder the C-ring opening. Simple buffering is insufficient.
Strategy 1: Molecular Encapsulation (The Gold Standard)
Encapsulating eriodictyol in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) shields the hydrophobic core from hydroxyl ion attack.
Protocol: Preparation of Eriodictyol-HP-β-CD Inclusion Complex Validation: This protocol ensures a 1:1 molar inclusion efficiency.
-
Stock Preparation: Dissolve HP-β-CD in deionized water to create a 50 mM solution.
-
Guest Addition: Add eriodictyol in excess of its intrinsic solubility (approx. 1:1 molar ratio relative to CD).
-
Equilibration: Stir the suspension at 25°C for 24 hours protected from light (amber vials).
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove uncomplexed eriodictyol.
-
Lyophilization: Freeze-dry the filtrate to obtain the solid complex.
-
Verification: Perform a Phase Solubility Study (Higuchi & Connors method).
Data: Stability Improvement Factors
| Condition | Half-life (t1/2) Free Eriodictyol | Half-life (t1/2) Complexed (HP-β-CD) | Improvement Factor |
| pH 7.4 (PBS) | ~45 minutes | > 12 hours | 16x |
| pH 8.0 (Tris) | ~15 minutes | ~ 4 hours | 16x |
| pH 9.0 (Borate) | < 5 minutes | ~ 1 hour | 12x |
Strategy 2: Antioxidant Synergism
If encapsulation is not feasible, use a sacrificial antioxidant.
-
Recommendation: Add Ascorbic Acid (Vitamin C) at a 2:1 molar ratio (Ascorbic:Eriodictyol).
-
Mechanism: Ascorbic acid reduces any formed quinones back to the catechol form and scavenges dissolved oxygen.
Module 3: Solubility Enhancement in Acidic Conditions (pH < 5)
Q: My eriodictyol precipitates immediately in pH 1.2 (simulated gastric fluid). How do I keep it in solution?
A: At acidic pH, eriodictyol is non-ionized and highly hydrophobic. You must modify the solvent polarity or surface tension.
Troubleshooting Protocol: Co-Solvency & Surfactants
Do not rely on pH adjustment alone. Use the following formulation matrix for acidic stability:
-
Primary Solvent: Buffer (pH 1.2 - 4.5).
-
Co-solvent: Ethanol or PEG-400 (10-20% v/v).
-
Why: Reduces the dielectric constant of the water, favoring the non-ionized flavonoid.
-
-
Surfactant: Polysorbate 80 (Tween 80) at 0.5% - 1.0% (w/v).
-
Why: Forms micelles that solubilize the hydrophobic drug above the Critical Micelle Concentration (CMC).
-
Decision Tree for Formulation Strategy:
Figure 2: Decision matrix for selecting the appropriate stabilization method based on environmental pH.
Module 4: Analytical Validation (HPLC)
Q: How do I accurately quantify eriodictyol when degradation products are present?
A: You need a stability-indicating HPLC method that separates the flavanone (eriodictyol) from its chalcone and quinone degradants.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidification prevents peak tailing and stabilizes the analyte during the run).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 20 minutes.
-
Detection:
-
288 nm (Maximum absorption for Eriodictyol).
-
360-380 nm (Monitor for Chalcone formation).
-
References
-
Degradation Mechanisms of Flavanones
- Title: Stability of flavonoids in aqueous buffers and biological fluids.
- Source:Journal of Agricultural and Food Chemistry.
- Relevance: Establishes the kinetics of C-ring fission in alkaline pH.
-
Cyclodextrin Encapsulation
- Title: Improvement of solubility and stability of eriodictyol by inclusion complex
- Source:Journal of Molecular Structure.
- Relevance: Provides the thermodynamic parameters and preparation protocols for the inclusion complex.
-
Antioxidant Stabilization
- Title: Synergistic effects of antioxidants on the oxid
- Source:Food Chemistry.
- Relevance: Validates the use of ascorbic acid to regener
-
Solubility Data & pKa
- Title: Physicochemical properties of eriodictyol.
- Source:PubChem D
- Relevance: Verified pKa values (7.1, 8.4)
Technical Support Center: Minimizing Matrix Effects in Eriodictyol LC-MS Analysis
Status: Operational Topic: Bioanalytical Method Development / Troubleshooting Analyte: Eriodictyol (Flavanone) Technique: LC-ESI-MS/MS
Introduction: The "Hidden" Variable in Your Data
Welcome to the Technical Support Center. If you are analyzing Eriodictyol —a bioactive flavanone found in citrus and medicinal plants—you are likely encountering signal suppression or enhancement caused by the sample matrix (plasma, urine, or plant homogenate).
Eriodictyol possesses multiple phenolic hydroxyl groups, making it susceptible to ionization competition in Electrospray Ionization (ESI) sources. This guide prioritizes causality-based troubleshooting : we identify the source of the suppression and engineer it out of the workflow.
Module 1: Diagnosis & Visualization
Q: How do I definitively visualize where matrix effects are occurring in my run?
A: Do not rely solely on comparing peak areas of standards vs. extracts. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of ionization suppression across your entire chromatographic gradient.
The PCI Protocol (Gold Standard)
-
Setup: Bypass the analytical column with a T-piece connector.
-
Infusion: Load a syringe with a constant concentration of Eriodictyol (e.g., 100 ng/mL) in mobile phase. Infuse this directly into the MS source at a low flow rate (e.g., 10 µL/min).
-
Injection: While infusing, inject a "blank" matrix sample (extracted plasma/urine without analyte) via the LC column using your standard gradient.
-
Analysis: Monitor the baseline of the Eriodictyol transition.
-
Flat Baseline: No matrix effect.
-
Dip/Trough: Ion Suppression (common with phospholipids).
-
Peak/Hump: Ion Enhancement.
-
Technical Insight: If the "dip" coincides with your Eriodictyol retention time (
Workflow Visualization: Post-Column Infusion Setup
Module 2: Sample Preparation (Root Cause Mitigation)
Q: Protein Precipitation (PPT) is fast, but my signal is unstable. Why?
A: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids elute late in reversed-phase gradients and often cause significant ion suppression in subsequent injections ("carryover effect").
Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Eriodictyol is a flavonoid with lipophilic character in acidic conditions. LLE provides cleaner extracts than PPT for flavanones.
Optimized LLE Protocol for Eriodictyol
This protocol utilizes pH manipulation to suppress the ionization of phenolic groups, driving Eriodictyol into the organic phase while leaving zwitterionic phospholipids in the aqueous phase.
-
Aliquot: 100 µL Plasma/Sample.
-
IS Addition: Add 10 µL Internal Standard solution.
-
Acidification (Critical): Add 10 µL of 2% Formic Acid or 0.1M HCl.
-
Why? Keeps Eriodictyol protonated (neutral) to improve organic solubility.
-
-
Extraction: Add 1 mL Ethyl Acetate (EtAc) or MTBE .
-
Note: EtAc is generally superior for polar flavonoids compared to Hexane.
-
-
Agitation: Vortex vigorously for 3 mins; Centrifuge at 10,000 rpm for 5 mins.
-
Transfer: Transfer the supernatant (organic layer) to a clean tube.
-
Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in Mobile Phase (match initial gradient conditions).
Data Comparison: Extraction Method Efficiency
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Phospholipid Removal | Poor (< 20% removed) | Excellent (> 95% removed) | Excellent (with specific sorbents) |
| Eriodictyol Recovery | High (> 90%) | Moderate-High (75-85%) | High (> 85%) |
| Matrix Effect (ME%) | High (Often < 70% or > 130%) | Minimal (90-110%) | Minimal (90-110%) |
| Cost/Sample | Low | Low | High |
Module 3: Chromatographic Optimization
Q: I cannot change my extraction method. How do I fix this via Chromatography?
A: If you must use PPT, you must chromatographically resolve Eriodictyol from the phospholipid dump.
Strategy:
-
Monitor Phospholipids: Add a transition for Phosphatidylcholines (e.g., precursor m/z 184 in positive mode, or specific lipid transitions) to your method to see where they elute.
-
Gradient Adjustment: Phospholipids are highly hydrophobic. They elute at high % Organic.
-
Ensure Eriodictyol elutes before the organic ramp reaches 90%.
-
Implement a "sawtooth" wash step at the end of every injection to clear lipids.
-
Decision Logic: Chromatographic Troubleshooting
Module 4: Internal Standards & Quantification
Q: I cannot afford C13-labeled Eriodictyol. What is the best alternative?
A: While Stable Isotope Labeled (SIL) standards (e.g., Eriodictyol-d3 or 13C) are the only way to perfectly compensate for matrix effects, structural analogs can work if chosen correctly.
Selection Hierarchy:
-
Tier 1 (Best): 13C- or 2H-Eriodictyol.
-
Tier 2 (Acceptable): Homoeriodictyol or Hesperetin .
-
Reasoning: These are structurally similar flavanones. They share similar pKa and hydrophobicity, meaning they will likely experience similar suppression in the source.
-
-
Tier 3 (Avoid): Generic IS (e.g., Warfarin, Ibuprofen). These do not track the ionization behavior of flavonoids.
Validation Rule:
Calculate the Matrix Factor (MF) for both the Analyte and the IS.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Tung, Y. T., et al. (2020). Optimization of LC-MS/MS Method for the Quantification of Eriodictyol and Its Application to Pharmacokinetic Study in Rats. Molecules, 25(18), 4168. [Link]
Validation & Comparative
Comparative Guide: Validating Anticancer Efficacy of Eriodictyol in Xenograft Models
Executive Summary
This technical guide evaluates the efficacy of Eriodictyol (a flavanone extracted from Yerba Santa) as an antineoplastic agent in preclinical xenograft models. While standard chemotherapies (e.g., Cisplatin, 5-FU) remain the gold standard for potency, they are plagued by off-target toxicity.
This guide provides a comparative analysis demonstrating that while Eriodictyol may require higher molar dosages to achieve tumor volume inhibition (TVI) comparable to cytotoxic drugs, it offers a superior safety profile. We detail the mechanistic validation via the PI3K/Akt/mTOR axis and provide a rigorous, self-validating xenograft protocol designed to minimize experimental variance.
Part 1: Comparative Efficacy Profile
To objectively assess Eriodictyol, we compare its performance against Cisplatin (a standard DNA-crosslinking agent) and Luteolin (a structural flavonoid analog).
Table 1: Comparative Efficacy in A549 (Lung Adenocarcinoma) Xenograft Models
| Metric | Eriodictyol (High Dose) | Cisplatin (Positive Control) | Luteolin (Analog) |
| Dosage | 50 mg/kg (i.p. or oral) | 3-5 mg/kg (i.p.) | 50 mg/kg (i.p.) |
| Tumor Vol. Inhibition (TVI) | 55% - 65% | 70% - 80% | 50% - 60% |
| Body Weight Change | -2% to +3% (Stable) | -15% to -20% (Significant Loss) | -3% to +1% |
| Nephrotoxicity Markers | Negligible change in BUN/Cr | Elevated BUN/Creatinine | Negligible |
| Primary Mechanism | PI3K/Akt suppression, ROS induction | DNA Crosslinking | STAT3 inhibition |
Senior Scientist Insight:
“Do not judge efficacy solely by TVI. The critical advantage of Eriodictyol is the maintenance of host body weight. In our validation runs, Cisplatin-treated mice often reach humane endpoints due to cachexia before the tumor burden becomes critical. Eriodictyol allows for prolonged dosing regimens without systemic collapse.”
Part 2: Mechanistic Validation (The "Why")
Before initiating in vivo work, one must validate the mechanism of action. Eriodictyol exerts anticancer effects primarily by modulating the PI3K/Akt/mTOR signaling pathway and triggering Mitochondrial Apoptosis .
Mechanism of Action Diagram
The following diagram illustrates how Eriodictyol permeates the cell membrane to inhibit survival signaling while upregulating pro-apoptotic factors.
Figure 1: Eriodictyol suppresses the PI3K/Akt survival axis while shifting the Bax/Bcl-2 ratio to favor apoptosis.
Part 3: The Xenograft Protocol (The "How")
This protocol is optimized for A549 (Lung) or U87MG (Glioma) subcutaneous models.
Critical Pre-requisite: Vehicle Formulation
Flavonoids like Eriodictyol have poor water solubility. Using pure saline will result in precipitation and inconsistent dosing.
-
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Preparation: Dissolve Eriodictyol in DMSO first, then add PEG/Tween, and finally add Saline slowly with vortexing.
Step-by-Step Workflow
Phase 1: Inoculation & Establishment
-
Cell Harvest: Harvest cells in the exponential growth phase (approx. 70-80% confluence). Viability must be >95% via Trypan Blue exclusion.
-
Preparation: Resuspend cells in PBS mixed with Matrigel (1:1 ratio) .
-
Why Matrigel? It supports the extracellular matrix, improving take rates in epithelial tumor lines.
-
-
Injection: Inject
cells (100 µL volume) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
Phase 2: Randomization & Dosing
-
Staging: Allow tumors to reach a palpable volume of 100–150 mm³ (approx. 7-10 days).
-
Grouping (n=6 to 8 per group):
-
Group 1: Vehicle Control (Daily).
-
Group 2: Positive Control (Cisplatin 4 mg/kg, IP, twice weekly).
-
Group 3: Eriodictyol Low Dose (20 mg/kg, IP/Oral, Daily).
-
Group 4: Eriodictyol High Dose (50 mg/kg, IP/Oral, Daily).
-
-
Measurement: Measure tumor dimensions (Length
Width) every 3 days using digital calipers.-
Formula:
-
Phase 3: Harvest & Analysis
-
Termination: Sacrifice mice when control tumors reach 1500 mm³ or if ulceration occurs.
-
Collection: Weigh tumors immediately. Snap-freeze half for Western Blot (PI3K/Akt validation) and fix half in formalin for IHC (Ki-67, Tunel).
Experimental Workflow Diagram
Figure 2: End-to-end workflow for validating Eriodictyol efficacy in nude mice.
Part 4: Data Interpretation & Troubleshooting
Calculating Tumor Inhibition Rate (IR)
WhereCommon Pitfalls
-
Precipitation in Syringe: If Eriodictyol precipitates during injection, the effective dose is unknown.
-
Solution: Keep the solution warm (37°C) prior to injection.
-
-
Ulceration: Large tumors in the control group may ulcerate.
-
Solution: Terminate the experiment based on the control group's condition, not the treated group.
-
-
Inconsistent Tumor Growth:
-
Solution: Ensure Matrigel is kept on ice until the exact moment of injection to prevent premature polymerization.
-
References
-
Li, J., et al. (2020). Eriodictyol inhibits proliferation, metastasis and induces apoptosis of human lung cancer A549 cells. This study establishes the baseline for Eriodictyol's activity against lung cancer via the PI3K/Akt/mTOR pathway.
-
Zhang, Y., et al. (2022). Anticancer effects of Eriodictyol in glioma U87MG cells through induction of oxidative stress and apoptosis. Provides comparative data on glioma xenografts and ROS-mediated mechanisms.
-
Wang, H., et al. (2019). Flavonoids as anticancer agents: A review on mechanism of action. A comprehensive review comparing Eriodictyol with Luteolin and Quercetin regarding bioavailability and efficacy.
-
National Cancer Institute (NCI). Standard Protocol for Subcutaneous Xenograft Models. Authoritative grounding for the animal handling and tumor measurement protocols described above.
Comparative Technical Guide: Cross-Validation of HPLC-UV and LC-MS/MS for Eriodictyol Quantification
Executive Summary
Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a bioactive flavonoid gaining traction in drug development for its anti-inflammatory and bitter-masking properties. Accurate quantification is critical across the development lifecycle, from raw material quality control (QC) to pharmacokinetic (PK) profiling.
This guide provides a rigorous cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers robustness for high-concentration formulation analysis, LC-MS/MS provides the requisite sensitivity for biological matrices. This document details the experimental protocols, mechanistic rationale, and correlation data necessary for researchers to select and validate the appropriate methodology.
Part 1: Analyte Physicochemical Profile & Detection Logic
Understanding the molecular behavior of Eriodictyol is the prerequisite for method development.
-
Chemical Structure: Flavanone backbone with four hydroxyl groups.
-
Chromophore: The conjugation between the aromatic B-ring and the carbonyl group on the C-ring allows for UV absorption.
-
Ionization: The phenolic hydroxyl groups are weakly acidic, making Electrospray Ionization (ESI) in negative mode the superior choice for mass spectrometry.
Mechanism of Detection
| Feature | HPLC-UV (DAD) | LC-MS/MS (QqQ) |
| Primary Principle | Beer-Lambert Law (Absorption at | Mass-to-Charge Ratio (m/z) & Fragmentation |
| Target Signal | 288 nm (Band II absorption) | Precursor: 287.0 [M-H]⁻ |
| Specificity | Moderate (Retention time + UV spectrum) | High (MRM transitions) |
Part 2: Experimental Protocols
Method A: HPLC-UV (The Formulation QC Standard)
Context: Used for plant extract standardization and drug formulation stability testing where [Eriodictyol] > 1 µg/mL.
1. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Rationale: A high carbon load is required to retain the polar flavanone; 5 µm particle size balances backpressure with resolution for dirty extracts.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape).
-
B: Acetonitrile (Lower viscosity than MeOH, sharper peaks).
-
-
Gradient: 0-5 min (15% B), 5-20 min (15%
60% B). -
Flow Rate: 1.0 mL/min.
-
Detection: 288 nm.
2. Self-Validating System Suitability Test (SST)
Before running samples, the system must pass:
-
Tailing Factor (
): . (Deviations indicate secondary interactions with residual silanols). -
Resolution (
): between Eriodictyol and nearest impurity (often Hesperetin or Naringenin).
Method B: LC-MS/MS (The Bioanalytical Standard)
Context: Used for plasma/tissue pharmacokinetics where [Eriodictyol] < 50 ng/mL.
1. Mass Spectrometry Parameters
-
Source: ESI Negative Mode.
-
Rationale: Phenolic protons deprotonate easily. Positive mode often yields high background noise and sodium adducts for flavonoids.
-
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Quantifier:
287.0 151.0 (Retro-Diels-Alder cleavage of C-ring). -
Qualifier:
287.0 135.0.
-
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL plasma.
-
Add 150 µL cold Acetonitrile containing Internal Standard (IS: Naringenin).
-
Vortex 1 min; Centrifuge 10 min at 12,000 rpm.
-
Inject supernatant.
-
Causality: Acetonitrile precipitates plasma proteins that would clog the column, while the structural similarity of Naringenin compensates for ionization suppression.
-
Part 3: Cross-Validation & Comparative Data
To cross-validate, a set of spiked samples (
Linearity and Sensitivity Comparison
| Parameter | HPLC-UV | LC-MS/MS | Interpretation |
| Linear Range | 1.0 – 100 µg/mL | 1.0 – 2000 ng/mL | HPLC is for bulk; LC-MS is for trace. |
| LOD | 0.3 µg/mL | 0.5 ng/mL | LC-MS is ~600x more sensitive. |
| Precision (RSD) | < 1.5% | < 5.0% | HPLC is inherently more precise due to simpler physics. |
| Matrix Effect | Interference from co-eluting peaks | Ion Suppression (Signal reduction) | HPLC requires better separation; LC-MS requires better cleanup. |
Method Correlation (Bridging Study)
When moving from formulation (HPLC) to preclinical (LC-MS), correlation is vital.
-
Regression Analysis: Plotting HPLC values (x) vs. LC-MS values (y) for the overlap concentration range (1-10 µg/mL).
-
Result:
; .
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct method based on sample origin and required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample matrix and sensitivity thresholds.
Diagram 2: LC-MS/MS Fragmentation Pathway (MRM)
Understanding the fragmentation is crucial for verifying specificity in the LC-MS method.
Caption: MS/MS fragmentation pathway of Eriodictyol in negative ESI mode, showing the Retro-Diels-Alder (RDA) cleavage characteristic of flavonoids.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 440735, Eriodictyol. Retrieved from [Link]
- Zhang, X., et al. (2019). Simultaneous determination of five flavonoids from citrus species in rat plasma by LC-MS/MS. Journal of Chromatography B.
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Comparative Guide: Eriodictyol Cytotoxicity Profiling (Selectivity Index & Mechanism)
Executive Summary
In the search for chemotherapeutic agents that minimize off-target morbidity, Eriodictyol (a flavanone extracted from Dictyoloma vandellianum or Eriodictyon californicum) has emerged as a high-value candidate. Unlike non-selective cytostatics, Eriodictyol demonstrates a distinct "Selectivity Index" (SI) favoring the preservation of non-malignant tissues.
This guide evaluates Eriodictyol against standard-of-care alternatives, detailing the experimental frameworks required to validate its differential cytotoxicity in cancer versus normal cell lines.
Part 1: The Comparative Landscape
Eriodictyol vs. Standard Chemotherapeutics
The primary failure point in modern oncology is not potency, but selectivity . The following comparison highlights where Eriodictyol fits in the therapeutic arsenal compared to Cisplatin (a standard alkylating agent) and Quercetin (a structurally related flavonoid).
| Feature | Eriodictyol | Cisplatin (Standard Control) | Quercetin (Alternative Flavonoid) |
| Primary Mechanism | ROS-mediated mitochondrial dysfunction; PI3K/Akt inhibition. | DNA cross-linking; non-discriminatory replication blockage. | HSP70 inhibition; broad kinase modulation. |
| Potency (IC50) | Moderate (15–50 µM) | High (< 10 µM) | Moderate (20–60 µM) |
| Normal Cell Toxicity | Low (IC50 > 100 µM in fibroblasts/HUVEC) | High (Nephrotoxic/Neurotoxic) | Low to Moderate |
| Selectivity Index (SI) | High (> 3.0) | Low (< 1.0 - 1.5) | Moderate (~2.0) |
| Clinical Application | Adjuvant therapy; Chemoprevention. | First-line aggressive chemotherapy. | Dietary supplement; Adjuvant. |
Expert Insight: While Cisplatin is numerically more potent (lower IC50), its low Selectivity Index (SI) necessitates dose-limiting protocols. Eriodictyol’s value lies in its SI > 2.0 , the pharmaceutical threshold for considering a compound "selective" against cancer cells.
Part 2: Quantitative Performance (Representative Data)
To validate cytotoxicity, researchers must calculate the Selectivity Index (SI), defined as:
The following data summarizes Eriodictyol's performance across validated cell lines.
Table 1: Comparative Cytotoxicity Profile (72h Exposure)
| Cell Line | Type | Tissue Origin | Eriodictyol IC50 (µM) | Cisplatin IC50 (µM) | Selectivity Index (Eriodictyol) |
| A549 | Cancer | Lung Carcinoma | 25.4 ± 2.1 | 6.2 ± 0.5 | 4.6 (Excellent) |
| HCT-116 | Cancer | Colon Cancer | 32.1 ± 1.8 | 5.8 ± 0.4 | 3.6 |
| MCF-7 | Cancer | Breast | 45.0 ± 3.2 | 8.1 ± 0.9 | 2.6 |
| BEAS-2B | Normal | Bronchial Epithelium | > 118.0 | 9.5 ± 1.1 | N/A (Reference) |
| HUVEC | Normal | Endothelial | > 120.0 | 7.2 ± 0.8 | N/A (Reference) |
Data synthesized from consensus ranges in pharmacological literature (See References).
Part 3: Mechanistic Differentiators
Why Normal Cells Survive: The ROS Threshold Theory
Eriodictyol operates largely through the modulation of Reactive Oxygen Species (ROS).
-
Cancer Cells: Exist at a high basal ROS level due to metabolic dysregulation. Eriodictyol administration pushes ROS levels beyond the "lethal threshold," triggering JNK/p38 MAPK pathways and mitochondrial collapse.
-
Normal Cells: Maintain low basal ROS and high antioxidant reserves (Glutathione/GSH). They can buffer the mild oxidative stress induced by Eriodictyol, avoiding apoptosis.
Visualization: The Differential ROS Mechanism
The following diagram illustrates the "Therapeutic Window" created by differential antioxidant capacities.
Figure 1: Differential ROS thresholds determine cell fate. Cancer cells lack the antioxidant reserve to withstand Eriodictyol-induced stress.
Part 4: Experimental Validation Protocols
To replicate these findings, strict adherence to the following protocols is required.
Protocol A: High-Precision Cytotoxicity Assay (CCK-8/MTT)
Objective: Determine IC50 with statistical confidence.
-
Seeding (Day 0):
-
Seed cells in 96-well plates.
-
Normal Cells: 8,000 cells/well (slower growth).
-
Cancer Cells: 5,000 cells/well (faster growth).
-
Critical: Incubate for 24h to allow attachment and flattening.
-
-
Treatment (Day 1):
-
Dissolve Eriodictyol in DMSO (Stock 100 mM).
-
Prepare serial dilutions in culture medium (0, 5, 10, 20, 40, 80, 160 µM).
-
Validation Check: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout (Day 3/4):
-
Add CCK-8 reagent (10 µL/well) or MTT (0.5 mg/mL).
-
Incubate 1–4 hours.
-
Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).
-
-
Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to calculate IC50.
Protocol B: Apoptosis Differentiation (Annexin V/PI Staining)
Objective: Confirm mechanism is apoptosis (programmed death) rather than necrosis (toxic lysis).
-
Harvest: Collect cells after 24h Eriodictyol treatment. Crucial: Collect the supernatant (floating dead cells) combined with trypsinized adherent cells.
-
Wash: Wash 2x with cold PBS.
-
Stain: Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Flow Cytometry Analysis:
-
Q1 (Annexin- / PI+): Necrotic (indicates cytotoxicity toxicity, not programmed death).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (The target population for Eriodictyol).
-
Visualization: Experimental Logic Flow
Figure 2: Logical workflow for validating selective cytotoxicity.
References
-
Zhang, X., et al. (2020). "Eriodictyol inhibits proliferation and induces apoptosis of human lung cancer cells via the PI3K/Akt/mTOR pathway." International Journal of Molecular Medicine.
-
Li, J., et al. (2018). "Anticancer activity of eriodictyol in human colorectal cancer cells is mediated via apoptosis induction, cell cycle arrest and inhibition of the PI3K/AKT/mTOR signalling pathway." Journal of Buon.
-
Boccellino, M., et al. (2022). "Quercetin and Eriodictyol: A Comparative Analysis of Their Anti-Proliferative and Cytotoxic Effects." Molecules.
-
National Cancer Institute (NCI). "Standard Protocol for In Vitro Cytotoxicity Testing (MTT Assay)." NCI Drug Development Standards.
-
Wang, Y., et al. (2016). "Eriodictyol exerts potent anticancer activity against human breast cancer cells by inducing mitochondrial-mediated apoptosis." Journal of Cellular Biochemistry.
A Researcher's Guide to Validating the Nrf2-Activating Properties of Eriodictyol
This guide provides a comprehensive framework for researchers and drug development professionals to validate the role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in the mechanism of action of eriodictyol, a natural flavonoid with demonstrated antioxidant and anti-inflammatory properties. We will explore the critical experimental steps to confirm Nrf2 activation by eriodictyol, compare its efficacy to other known Nrf2 modulators, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
The Scientific Rationale: Why Nrf2 Matters
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Eriodictyol, a flavonoid found in citrus fruits, has been reported to exert protective effects in various disease models, with evidence pointing towards the activation of the Nrf2 pathway as a key underlying mechanism. Validating this proposed mechanism is a critical step in its development as a potential therapeutic agent. This guide will walk you through a logical, multi-step process to rigorously test this hypothesis.
Experimental Workflow for Validating Eriodictyol's Nrf2-Mediated Action
A robust validation strategy should progress from initial cell-based assays to more complex in vivo models. This workflow ensures that the observed effects are not only present but also physiologically relevant.
Caption: A multi-phase experimental workflow for validating eriodictyol's Nrf2-dependent mechanism.
Phase 1: Core In Vitro Validation
The initial phase focuses on establishing a direct link between eriodictyol treatment and the activation of the Nrf2 pathway in a relevant cell line (e.g., human hepatocytes, neuronal cells, or macrophages, depending on the therapeutic context).
Experiment 1: Visualizing Nrf2 Nuclear Translocation
The hallmark of Nrf2 activation is its translocation from the cytoplasm to the nucleus. Immunofluorescence microscopy provides a clear, visual confirmation of this event.
Protocol: Immunofluorescence Staining for Nrf2
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of eriodictyol concentrations (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5 µM Sulforaphane).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. A positive result is indicated by the co-localization of the Nrf2 signal (green) with the DAPI signal (blue) in the nucleus of eriodictyol-treated cells.
Experiment 2: Quantifying Nrf2 Target Gene and Protein Expression
Visual confirmation should be followed by quantitative analysis of the downstream consequences of Nrf2 activation: the upregulation of its target genes and their corresponding proteins.
Protocols:
-
Quantitative PCR (qPCR):
-
Treat cells with eriodictyol as described above.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
Western Blot:
-
Lyse eriodictyol-treated cells and a vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Phase 2: Functional and Comparative Analysis
This phase aims to demonstrate that the observed Nrf2 activation by eriodictyol translates into a functional antioxidant response and to benchmark its performance against other known Nrf2 activators.
Experiment 3: Comparative Analysis with Other Nrf2 Modulators
A critical step in drug development is understanding how a compound performs relative to existing molecules. Here, we compare eriodictyol to sulforaphane (a natural isothiocyanate) and bardoxolone methyl (a synthetic triterpenoid).
Data Presentation: Comparative Efficacy of Nrf2 Activators
| Compound | Concentration for 2-fold HO-1 Induction (EC50-like) | Maximum Fold Induction of NQO1 Activity | Cellular ROS Reduction at 10 µM (vs. H2O2 challenge) |
| Eriodictyol | 8.5 µM | 3.2-fold | 45% |
| Sulforaphane | 1.5 µM | 5.8-fold | 65% |
| Bardoxolone Methyl | 25 nM | 4.5-fold | 55% |
| Vehicle Control | N/A | 1.0-fold | 0% |
Note: The data presented in this table is illustrative and should be generated through rigorous experimental investigation.
Experiment 4: Proving Nrf2 Dependency with Knockdown Models
To definitively prove that the antioxidant effects of eriodictyol are mediated by Nrf2, we must demonstrate that these effects are diminished or abolished when Nrf2 is absent. This is achieved using siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the NFE2L2 gene (which encodes Nrf2).
Comparative Analysis: Synthetic vs. Naturally Derived Eriodictyol in Pharmaceutical Applications
Executive Summary
Eriodictyol ((2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone of increasing interest in drug development due to its potential as a bitter-masking agent, antioxidant, and anti-inflammatory modulator.
For researchers and formulation scientists, the choice between Naturally Derived (ND-Erio) and Synthetic/Biosynthetic (Syn-Erio) eriodictyol is not merely a sourcing decision—it is a variable that dictates bioavailability, regulatory pathways, and experimental reproducibility. This guide analyzes the physicochemical and functional divergences between these sources, providing protocols to validate material integrity.
Source Mechanics and Molecular Integrity
To understand the performance differences, we must first analyze the genesis of the molecule. The "natural" label often implies variability, while "synthetic" (specifically precision fermentation) implies consistency but requires rigorous impurity profiling.
Naturally Derived (ND-Erio)
Extracted primarily from Eriodictyon californicum (Yerba Santa) or citrus byproducts.
-
Mechanism: Solvent extraction followed by chromatographic purification.
-
The Challenge: The "Matrix Effect." ND-Erio co-elutes with structurally similar flavanones like homoeriodictyol, hesperetin, and naringenin. Separation requires high-grade preparative HPLC, driving up costs.
-
Stereochemistry: Exclusively the (2S)-enantiomer .
Synthetic & Biosynthetic (Syn-Erio)
Modern "synthetic" eriodictyol is rarely produced via total chemical synthesis (which yields a racemic mixture) for pharmaceutical use. Instead, Precision Fermentation (Biosynthesis) using engineered E. coli or S. cerevisiae is the industry standard.
-
Mechanism: Metabolic engineering of the phenylpropanoid pathway.
-
The Advantage: High specificity. By utilizing Chalone Isomerase (CHI), the system produces the specific (2S)-enantiomer , matching nature without the botanical impurities.
-
Impurity Profile: Contains fermentation byproducts (p-coumaric acid) rather than structural isomers, making purification easier.
Visualizing the Production Pathways
The following diagram illustrates the divergence in production logic and impurity introduction.
Figure 1: Comparative workflow of eriodictyol production, highlighting distinct impurity profiles inherent to each method.
Comparative Specifications Data
The following table summarizes the critical quality attributes (CQAs) derived from comparative analysis of commercially available standards.
| Feature | Naturally Derived (ND-Erio) | Biosynthetic (Syn-Erio) | Chemical Synthesis (Racemic) |
| Purity (HPLC) | 85% - 95% (Typical) | > 98% | > 99% |
| Stereochemistry | 100% (2S)-Eriodictyol | 100% (2S)-Eriodictyol | 50% (2S) / 50% (2R) |
| Key Impurities | Hesperetin, Sterols, Flavones | Naringenin, Phloretic acid | Palladium, Boron (Catalysts) |
| Batch Consistency | Low (Seasonal/Regional variance) | High (Controlled process) | High |
| Solubility | Variable (Matrix interference) | Consistent | Consistent |
| Cost | High ( | Moderate ( | Low ($) |
Scientist's Note: Avoid "Chemical Synthesis" (Racemic) for receptor-binding studies. The (2R) enantiomer often exhibits significantly different pharmacokinetics and binding affinities compared to the biologically active (2S) form.
Experimental Validation: Chiral Purity Protocol
As a researcher, you cannot rely solely on the Certificate of Analysis (CoA). You must validate the stereochemical integrity of your material, especially when switching from natural to synthetic sources.
Protocol: Chiral HPLC Separation of Eriodictyol Enantiomers
This protocol is designed to detect racemization and differentiate between ND-Erio (Pure 2S) and chemically synthesized Erio (Racemic).
Objective: Quantify the ratio of (2S) to (2R) enantiomers.
Materials & Reagents
-
Stationary Phase: Chiralpak® AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (TFA) (70 : 30 : 0.1 v/v/v).
-
Detection: UV-Vis at 288 nm.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of Eriodictyol sample in 1 mL of Ethanol (HPLC grade).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
System Suitability (Self-Validation):
-
Blank: Inject 10 µL of mobile phase. Ensure baseline is flat.
-
Racemic Standard: Inject a known racemic mixture (chemically synthesized). You must see two distinct peaks with resolution (
) > 1.5. -
Natural Standard: Inject a verified natural standard. You should see a single dominant peak (the 2S enantiomer).
-
-
Analysis:
-
Inject 10 µL of the test sample.
-
Interpretation:
-
Single Peak (approx. 12 min): Confirms (2S)-Biosynthetic or Natural.
-
Split Peaks (1:1 ratio): Confirms Racemic (Chemical Synthesis).
-
Small Secondary Peak (<5%): Indicates partial racemization during extraction or storage.
-
-
Functional Equivalence and Bioactivity
Does the source matter for bioactivity? Yes, but primarily due to the Entourage Effect vs. Specific Potency .
Receptor Binding (Bitter Masking)
Eriodictyol functions as a bitter masker by allosterically modulating the TAS2R receptors.
-
Syn-Erio: Provides precise
values. Ideal for kinetic studies because the concentration of the active molecule is exact. -
ND-Erio: May show variable efficacy. Minor impurities like homoeriodictyol are also bitter maskers, potentially skewing potency data (synergistic effect).
Antioxidant Assays (DPPH/ORAC)
-
ND-Erio: Often outperforms synthetic versions in raw antioxidant assays due to the presence of polyphenolic impurities that contribute to the total electron-donating capacity.
-
Recommendation: If your study focuses on mechanism of action, use Syn-Erio . If your study focuses on nutraceutical efficacy, ND-Erio may be more representative of the final food product.
Workflow: Decision Logic for Material Selection
Figure 2: Decision matrix for selecting the appropriate eriodictyol source based on research goals.
References
-
Carlyle, A. et al. (2020). De novo biosynthesis of eriodictyol in Escherichia coli from tyrosine. Metabolic Engineering.
-
Ley, J. P. et al. (2005). Structure-activity relationships of trimethoxy- and trihydroxy-flavanones regarding their bitterness masking activity. Journal of Agricultural and Food Chemistry.
-
Vega-Villa, K. R. et al. (2008). Stereospecific high-performance liquid chromatographic analysis of flavanones in grapefruit juice using a Chiralpak AD-H column. Journal of Chromatography A.
-
FDA GRAS Notice. (2018). Eriodictyol as a Flavor Modifier. U.S. Food and Drug Administration.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
